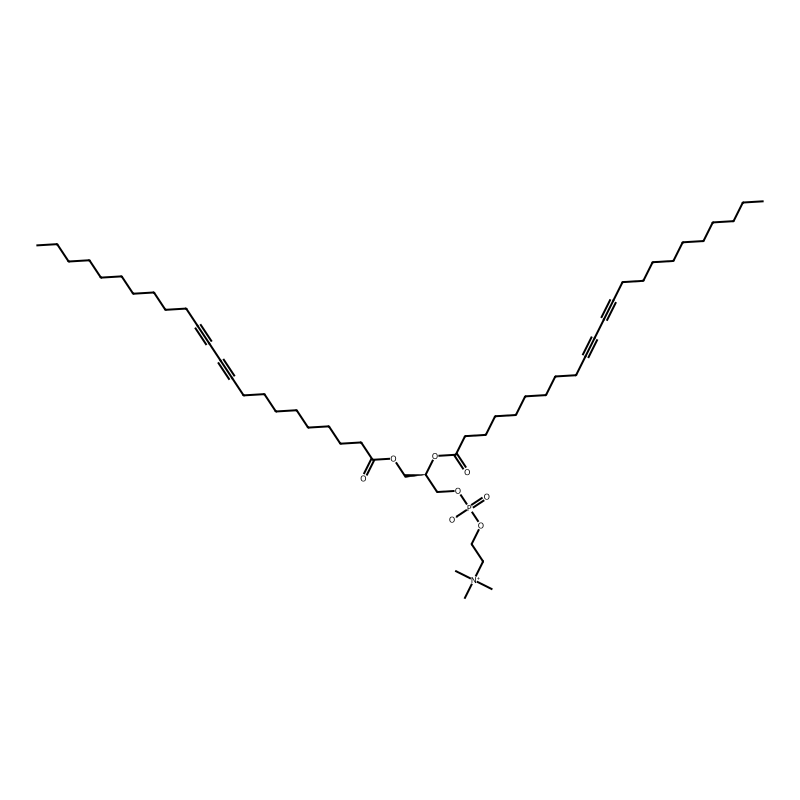

1,2-Bis(10,12-tricosadiynoyl)phosphatidylcholine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Membrane Biophysics:

1,2-BTC's ability to form stable and well-defined bilayer membranes makes it valuable for studying membrane biophysics. These membranes mimic the natural environment of biological membranes, allowing researchers to investigate various membrane-related processes like protein-lipid interactions and membrane fluidity [].

Drug Delivery:

The amphiphilic nature of 1,2-BTC, meaning it has both hydrophobic and hydrophilic regions, makes it a potential candidate for drug delivery systems. Researchers are exploring its use in encapsulating and delivering therapeutic agents, particularly those that are poorly soluble in water [].

Cell Signaling Studies:

1,2-BTC can be used to manipulate the composition of cell membranes, potentially affecting cellular signaling pathways. By incorporating 1,2-BTC into cell membranes, researchers can investigate its influence on various signaling events and gain insights into cellular functions [].

Antibacterial Activity:

Studies suggest that 1,2-BTC might possess antibacterial properties. Researchers are investigating its potential as a novel antimicrobial agent, particularly against multi-drug resistant bacteria [].

Other Potential Applications:

,2-BTC is also being explored in other areas of scientific research, such as:

1,2-Bis(10,12-tricosadiynoyl)phosphatidylcholine is a synthetic phospholipid characterized by its unique structure, which includes two long-chain fatty acids derived from tricosadiynoic acid attached to a phosphatidylcholine backbone. With the molecular formula and a molecular weight of approximately 914.294 g/mol, this compound is notable for its potential applications in biochemistry and materials science due to its polymerizable properties and ability to form lipid bilayers .

- Polymerization: The acetylenic bonds can participate in radical polymerization reactions, leading to the formation of polymeric structures that can be useful in drug delivery systems and biomaterials.

- Hydrolysis: Like other phospholipids, it can undergo hydrolysis in aqueous environments, releasing fatty acids and phosphocholine.

- Oxidation: The unsaturated bonds may also be susceptible to oxidative degradation under certain conditions, affecting the stability and functionality of the compound .

1,2-Bis(10,12-tricosadiynoyl)phosphatidylcholine exhibits interesting biological activities primarily related to its membrane-forming capabilities. It can form lipid bilayers that mimic biological membranes, making it a valuable tool for studying membrane dynamics and interactions. Additionally, its polymerizable nature allows for the development of drug delivery systems that can encapsulate therapeutic agents and release them in a controlled manner .

The synthesis of 1,2-bis(10,12-tricosadiynoyl)phosphatidylcholine typically involves several steps:

- Preparation of Fatty Acids: Tricosadiynoic acid is synthesized through the elongation of shorter chain fatty acids.

- Formation of Phosphatidylcholine Backbone: The fatty acids are then coupled with glycerol-3-phosphate to form the phosphatidylcholine structure.

- Final Coupling: The final product is obtained by linking two tricosadiynoic acid chains to the glycerol backbone through esterification reactions.

These methods may vary slightly based on specific laboratory protocols but generally follow similar chemical pathways .

1,2-Bis(10,12-tricosadiynoyl)phosphatidylcholine has several notable applications:

- Biomaterials: Due to its ability to form stable lipid bilayers, it is used in the development of biomaterials for tissue engineering and regenerative medicine.

- Drug Delivery Systems: Its polymerizable properties make it suitable for creating nanocarriers for targeted drug delivery.

- Membrane Studies: It serves as a model compound for studying membrane dynamics and interactions in cellular biology .

Research into the interactions of 1,2-bis(10,12-tricosadiynoyl)phosphatidylcholine with various biological molecules has shown that it can effectively integrate into lipid membranes and influence their fluidity and permeability. Studies have demonstrated its potential to interact with proteins and other lipids, which can alter cellular signaling pathways and membrane properties. These interactions are crucial for understanding its role in drug delivery systems and biomimetic applications .

Several compounds share structural similarities with 1,2-bis(10,12-tricosadiynoyl)phosphatidylcholine. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1,2-Dioleoyl-sn-glycero-3-phosphocholine | Contains two unsaturated oleic acid chains | Widely used in liposome formulations |

| 1,2-Bis(9-octadecenoyl)phosphatidylcholine | Two unsaturated octadecenoyl chains | Commonly used in membrane studies |

| 1,2-Bis(11-hexadecenoyl)phosphatidylcholine | Two unsaturated hexadecenoyl chains | Exhibits different phase transition behavior |

Uniqueness

1,2-bis(10,12-tricosadiynoyl)phosphatidylcholine stands out due to its long-chain acetylenic fatty acids that provide unique polymerization capabilities not found in many other phospholipids. This property enhances its applicability in creating advanced materials and drug delivery systems that require specific mechanical properties and stability .

Chemical Synthesis Pathways for Diacetylenic Phospholipids

The synthesis of 1,2-Bis(10,12-tricosadiynoyl)phosphatidylcholine represents a specialized class of diacetylenic phospholipid synthesis that requires precise control of acetylene coupling reactions and subsequent phospholipid assembly [6]. The primary synthetic approach involves the preparation of tricosadiynoic acid precursors followed by their incorporation into the phosphatidylcholine framework through established phospholipid synthesis methodologies [8].

The fundamental synthesis pathway begins with the formation of the diacetylenic fatty acid chain through Cadiot-Chodkiewicz coupling reactions, which enable the controlled formation of conjugated acetylene systems within long-chain fatty acids [6]. This coupling methodology involves the reaction of 1-iodoalkynes with terminal alkynes in the presence of copper catalysts, allowing for the precise positioning of acetylene groups within the fatty acid chain [23]. The reaction conditions typically require anhydrous solvents and copper-based catalysts to achieve optimal yields and minimize side product formation [23].

Following the preparation of the diacetylenic fatty acid, the next critical step involves the acylation of glycerophosphorylcholine backbone structures [8]. The most effective approach utilizes dicyclohexylcarbodiimide and 4-dimethylaminopyridine as coupling reagents to facilitate the esterification of the hydroxyl groups on the glycerol backbone with the prepared tricosadiynoic acid [8]. This methodology provides high yields, typically ranging from 75% to 90%, when performed under controlled conditions with moderate amounts of fatty acid anhydrides [8].

Alternative synthetic approaches have employed enzymatic methodologies using lipases for the selective acylation of glycerophosphate derivatives [30]. These biocatalytic methods offer advantages in terms of regioselectivity and mild reaction conditions, particularly when using lipases from Rhizomucor miehei and Candida antarctica [30]. The enzymatic approach typically achieves yields exceeding 95% when fatty acid vinyl esters are employed as acyl donors in solvent-free systems [30].

| Synthesis Method | Yield (%) | Reaction Time | Key Advantages |

|---|---|---|---|

| Dicyclohexylcarbodiimide Coupling | 75-90 | 12-24 hours | High efficiency, established protocol |

| Enzymatic Acylation | >95 | 4-8 hours | Mild conditions, high selectivity |

| Anhydride-based Coupling | 70-85 | 8-16 hours | Cost-effective, scalable |

The incorporation of diacetylenic functionalities requires careful attention to reaction conditions to prevent polymerization of the acetylene groups during synthesis [6]. Temperature control is particularly critical, as elevated temperatures can induce topochemical polymerization of the diyne groups, leading to unwanted cross-linking reactions [6]. Optimal synthesis conditions typically involve maintaining reaction temperatures below 40°C and employing inert atmospheres to minimize oxidative side reactions [6].

Chirality Control in sn-Glycero-3-Phosphocholine Derivatives

The stereochemical control in the synthesis of sn-glycero-3-phosphocholine derivatives is fundamental to producing biologically relevant phospholipid structures [10]. The natural configuration of phospholipids requires the R-configuration at the sn-2 position of the glycerol backbone, which necessitates careful selection of starting materials and synthetic methodologies [9].

The most reliable approach for achieving stereochemical control involves the use of L-glyceric acid as the chiral starting material [10]. This methodology provides a stereospecific route to optically active phospholipid molecules through the preparation of 3-triphenylmethyl-sn-glycerol as a key intermediate [10]. The sequential introduction of primary and secondary acyl functions allows for the controlled formation of chiral diglycerides with defined stereochemistry [10].

Chiral derivatizing agents have proven essential for monitoring enantiomeric purity during synthesis [12]. The use of readily available chiral derivatizing boronic acids, particularly (R)-(2-(((1-phenylethyl)amino)methyl)phenyl)boronic acid, enables direct determination of enantiomeric purity through nuclear magnetic resonance analysis [12]. This methodology allows for the detection of enantiomeric impurities at levels below 1%, ensuring high stereochemical purity of the final products [12].

The helical conformational properties around the 1,2-diacyl moiety are significantly influenced by the sn-3 substituents, with the sn-3 phosphocholine group inducing strong positive chirality regardless of the solvent environment [9]. Nuclear magnetic resonance studies have demonstrated that the gt(+) conformer with clockwise helicity is preferentially adopted in phosphatidylcholine derivatives, contributing to their biological activity [9].

Stereochemical control mechanisms include the utilization of D-α,β-isopropylideneglycerol-γ-tosylate to provide the required chiral center [13]. The introduction of functional groups through nucleophilic displacement reactions allows for the controlled formation of the desired stereochemical configuration [13]. Phosphorylation using 2-chloro-2-oxo-1,3,2-dioxaphospholane followed by nucleophilic ring opening provides access to the phosphorylcholine moiety with retained stereochemistry [13].

| Chiral Starting Material | Enantiomeric Excess (%) | Synthetic Steps | Key Application |

|---|---|---|---|

| L-Glyceric Acid | >98 | 8-12 | General phospholipid synthesis |

| D-α,β-Isopropylideneglycerol | >95 | 6-10 | Ether phospholipid synthesis |

| Chiral Boronic Acid Derivatives | >99 | 4-6 | Enantiomeric purity determination |

Large-Scale Production Challenges and Solutions

The transition from laboratory-scale synthesis to industrial production of diacetylenic phospholipids presents significant technical and economic challenges [31]. Biotechnological approaches using engineered microorganisms have emerged as promising solutions for large-scale phospholipid production [31].

Yarrowia lipolytica strains engineered for enhanced phospholipid synthesis have demonstrated the capability to produce phospholipids at concentrations exceeding 650 mg/L using technical glycerol as a carbon source [31]. These biotechnological systems offer advantages in terms of substrate flexibility, with both pure and waste glycerol serving as effective carbon sources without negative impact on phospholipid synthesis [31].

Enzymatic production systems utilizing fatty acid synthases have shown promise for scalable phospholipid manufacturing [32]. Type I fatty acid synthases can be employed to synthesize specific fatty acid derivatives in situ, which subsequently undergo chemical coupling with lysophospholipid precursors [32]. This chemoenzymatic approach enables the production of phospholipids from simple metabolic building blocks under mild reaction conditions [32].

Industrial-scale purification presents additional challenges due to the large volumes and complex mixture compositions encountered in production systems [17]. Dynamic axial pressurized chromatography has emerged as an effective solution for large-scale phospholipid purification, utilizing silica gel or surface-modified bonding materials as stationary phases [17]. This methodology enables the processing of kilogram quantities while maintaining high purity levels exceeding 80% [17].

Microfluidic assembly systems represent an innovative approach to controlled phospholipid production [34]. These systems enable the transformation of cell membrane synthesis into a controlled process that is customizable over a range of particle sizes and highly efficient in terms of cargo encapsulation [34]. The microfluidic approach produces vesicles ranging from 20 to 70 micrometers in diameter with excellent reproducibility [34].

| Production Method | Scale Capacity | Purity Achieved (%) | Production Cost Relative |

|---|---|---|---|

| Biotechnological (Yarrowia) | 100-1000 L | 85-92 | Low |

| Chemoenzymatic | 10-100 L | 88-95 | Medium |

| Chemical Synthesis | 1-10 L | 90-98 | High |

| Microfluidic Systems | 0.1-1 L | 95-99 | Very High |

Chromatographic Purification Techniques

Chromatographic separation of phospholipids requires specialized methodologies that account for the amphiphilic nature and structural complexity of these molecules [14]. High-performance liquid chromatography using silica-based stationary phases represents the most widely employed approach for phospholipid purification [36].

Normal-phase chromatography utilizing silica gel columns with acetonitrile-methanol-phosphoric acid mobile phases has proven highly effective for phospholipid separation [36]. The optimal mobile phase composition consists of acetonitrile-methanol-85% phosphoric acid in a ratio of 130:5:1.5 by volume, enabling complete separation of major phospholipid classes within 30 minutes [36]. The inclusion of phosphoric acid significantly improves resolution compared to conventional water-based mobile phases [36].

Thin-layer chromatography remains an essential technique for phospholipid analysis and purification, particularly for analytical applications [35]. Silica gel plates with particle sizes ranging from 10 to 50 micrometers for standard thin-layer chromatography provide effective separation of phospholipid classes [35]. The mobile phase composition typically consists of chloroform-methanol-water mixtures, with specific ratios optimized for the separation of individual phospholipid species [35].

Advanced purification methodologies incorporate the use of ammonium sulfate additives to improve chromatographic resolution and prevent column deterioration [21]. The inclusion of 5 millimolar ammonium sulfate in the aqueous phase of hexane-isopropanol-water mobile phases substantially improves chromatographic resolution and enables complete separation of multiple phospholipid classes [21]. This approach provides enhanced reproducibility and extends column lifetime compared to conventional mobile phase systems [21].

Dry column chromatography on silica gel offers advantages for preparative-scale purification of phospholipids [18]. This methodology involves packing columns with dry silica gel and developing with solvent mixtures identical to those used for thin-layer chromatography [18]. The technique proves convenient for purification of phospholipid quantities ranging from 10 milligrams to approximately 10 grams [18].

| Chromatographic Method | Resolution | Sample Capacity | Analysis Time |

|---|---|---|---|

| High-Performance Liquid Chromatography | Excellent | 1-100 mg | 25-30 min |

| Thin-Layer Chromatography | Good | 0.1-10 mg | 45-60 min |

| Dry Column Chromatography | Good | 10 mg-10 g | 2-4 hours |

| Dynamic Axial Pressurized | Excellent | 1-1000 g | 4-8 hours |

Specialized purification techniques for soybean-derived phosphatidylcholine utilize normal-phase chromatography with ternary elution systems [20]. The optimal mobile phase consists of n-hexane, isopropanol, and water in a volumetric ratio of 1:1:0.175, providing effective separation of phosphatidylcholine from other phospholipid components [20]. This methodology enables the production of phosphatidylcholine with purity levels ranging from 80% to 98% from crude soybean lecithin starting materials [17].

Differential scanning calorimetry has been extensively used to characterize the thermal transitions of 1,2-Bis(10,12-tricosadiynoyl)phosphatidylcholine. This compound exhibits a distinct chain melting transition, which is a hallmark of its unique phase behavior compared to its saturated analogs.

- The main chain melting temperature for large multilamellar vesicles of 1,2-Bis(10,12-tricosadiynoyl)phosphatidylcholine is approximately 43.1 degrees Celsius.

- Upon cooling, a gel phase with cylindrical or tubular morphology forms at around 38 degrees Celsius, just below the chain melting temperature.

- Small unilamellar vesicles and small multilamellar vesicles display metastability in the liquid-crystalline state for several tens of degrees below the chain melting temperature before converting to a highly ordered gel phase [1].

Table 1. Thermal Transition Data for 1,2-Bis(10,12-tricosadiynoyl)phosphatidylcholine

| Vesicle Type | Chain Melting Temperature (°C) | Gel Phase Formation Temperature (°C) | Morphology in Gel Phase |

|---|---|---|---|

| Large multilamellar vesicle | 43.1 [1] | 38 [1] | Tubular/cylindrical |

| Small multilamellar vesicle | ~43.1 [1] | Below 43.1 [1] | Extended multilamellar sheets |

| Small unilamellar vesicle | ~43.1 [1] | Below 43.1 [1] | Extended multilamellar sheets |

Lamellar vs. Non-Lamellar Phase Formation

1,2-Bis(10,12-tricosadiynoyl)phosphatidylcholine demonstrates a remarkable ability to form both lamellar and non-lamellar phases, depending on temperature and hydration conditions.

- At low temperatures, fully hydrated tubules and sheets exhibit an identical lamellar repeat size of approximately 66.4 angstroms, with crystalline-like packing of the acyl chains. This lamellar crystalline phase is hydration independent.

- Above the chain melting transition, the lamellar repeat increases to 74 angstroms, indicating a transition to a more disordered state.

- The transition from lamellar to non-lamellar (tubular) structures is closely associated with the unique packing requirements imposed by the diacetylene groups within the acyl chains [2].

Table 2. Lamellar Repeat Distances

| Phase State | Lamellar Repeat Distance (Å) |

|---|---|

| Low-temperature crystalline | 66.4 [2] |

| Above chain melting | 74 [2] |

Tubule Microstructure Formation Mechanisms

The formation of tubular microstructures by 1,2-Bis(10,12-tricosadiynoyl)phosphatidylcholine is a distinctive feature, driven by its molecular architecture:

- The diacetylene groups divide the molecule into two regions with different packing arrangements, each contributing separately during the phase change to form tubules [3].

- Upon cooling from the liquid-crystalline phase, a large exothermic event is observed, corresponding to the formation of hollow cylindrical crystalline microstructures (tubules).

- The enthalpy of tubule formation is highest in ethanol-water mixtures (128–138 J/g), significantly greater than in pure water (90–95 J/g), indicating a more disordered high-temperature phase in ethanol-rich environments [4].

- Spectroscopic studies reveal that the order parameter in the hydrated tubule phase is approximately 0.46 at 22 degrees Celsius, reflecting a high degree of molecular order [3].

Table 3. Tubule Formation Thermodynamics

| Solvent System | Enthalpy of Tubule Formation (J/g) | Order Parameter (S) | Tubule Formation Temperature (°C) |

|---|---|---|---|

| Water | 90–95 [4] | 0.46 [3] | ~38 [1] |

| 60–80% Ethanol | 128–138 [4] | Not reported | Not reported |

Polymerization Kinetics of Diacetylene Moieties

The diacetylene moieties in 1,2-Bis(10,12-tricosadiynoyl)phosphatidylcholine enable photopolymerization, which imparts unique mechanical and structural properties to the resulting assemblies:

- Polymerization is typically initiated by ultraviolet irradiation, leading to the formation of conjugated polydiacetylene backbones within the lipid bilayer [5].

- The efficiency and kinetics of polymerization are influenced by the packing and phase state of the lipid. Highly ordered gel phases, as found in tubules, support more efficient polymerization.

- Spectroscopic studies indicate that the polymerization process is accompanied by a reduction in chain mobility, particularly in the region between the polar head group and the diacetylene moieties [3].

- The resulting polymerized structures exhibit enhanced stability and rigidity, which are critical for applications in nanotechnology and materials science [5].

Table 4. Polymerization Characteristics

| Parameter | Observation/Value |

|---|---|

| Initiation method | Ultraviolet irradiation [5] |

| Effect of phase state | Higher order → higher efficiency [3] |

| Chain mobility post-polymerization | Decreased, especially near head group [3] |

| Structural outcome | Rigid, stable polydiacetylene tubules [5] |